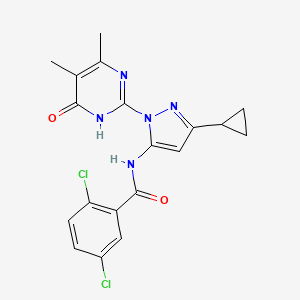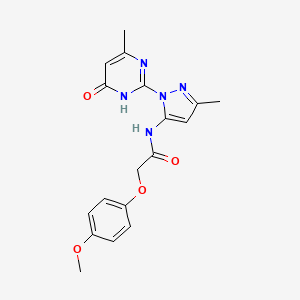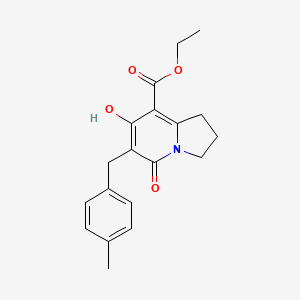
Benzyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydropyrimidine ring and the attachment of the benzyl and dimethoxyphenyl groups. Protodeboronation of pinacol boronic esters and Suzuki–Miyaura coupling could be potential methods for the synthesis .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzyl group would consist of a phenyl ring attached to a methylene group. The dimethoxyphenyl group would consist of a phenyl ring with two methoxy groups attached. The tetrahydropyrimidine group would consist of a six-membered ring containing four carbon atoms, two nitrogen atoms, and one oxygen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. It’s likely that it could undergo reactions typical of benzyl compounds, dimethoxyphenyl compounds, and tetrahydropyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing benzyl and dimethoxyphenyl groups often have moderate to high boiling points and are usually solid at room temperature .科学的研究の応用
Synthesis and Biological Activity
This compound is involved in the synthesis of novel heterocyclic compounds due to its unique structure, serving as a precursor for creating derivatives with potential biological activities. For instance, the study by Abu‐Hashem et al. (2020) focused on synthesizing novel compounds derived from similar structures for their anti-inflammatory and analgesic properties. These compounds showed significant inhibitory activity on cyclooxygenase-2 (COX-2), highlighting their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Heterocyclic Compounds Development
The synthesis of heterocyclic compounds, including thiazolo[3,2-a]pyrimidine derivatives, is another area of interest. These compounds are known for their anti-inflammatory activities, as demonstrated in the work by Tozkoparan et al. (1999), who synthesized a series of 2-benzylidene-7-methyl-3-oxo-5-(substituted phenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl esters showing moderate anti-inflammatory activity (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).
Organic Semiconductors
Further applications extend to the field of organic semiconductors. Kashiki et al. (2011) synthesized benzo[1,2-b:3,4-b':5,6-b'']trithiophene (BTT) oligomers, evaluating them for their potential as organic semiconductors. Their study showed promising results, indicating that the BTT core is useful for applications in this area (Kashiki, Kohara, Osaka, Miyazaki, & Takimiya, 2011).
Antimicrobial Evaluation
The antimicrobial properties of synthesized compounds are also a significant area of research. Abdelghani et al. (2017) explored the antimicrobial activity of new pyrimidines and condensed pyrimidines, highlighting the importance of structural modifications for enhancing biological activity (Abdelghani, Said, Assy, & Hamid, 2017).
Safety And Hazards
As with any chemical compound, handling “Benzyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices. Specific safety and hazard information would depend on the exact properties of the compound .
特性
IUPAC Name |
benzyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-13-18(20(24)28-12-14-7-5-4-6-8-14)19(23-21(25)22-13)16-10-9-15(26-2)11-17(16)27-3/h4-11,19H,12H2,1-3H3,(H2,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMUMEICNFYZTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=C(C=C(C=C2)OC)OC)C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2393017.png)



![N-{[2-(3-fluorophenoxy)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2393026.png)

![2,5-dimethyl-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-3-carboxamide](/img/structure/B2393029.png)



![2-amino-N-methyl-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2393033.png)
![N-(4-methyl-2-(N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2393035.png)
![(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2393037.png)
